1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a difluoromethyl group and a trifluoromethoxy group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct properties that are valuable in various scientific applications.
The compound can be synthesized through various methods, often involving complex reactions with specific reagents and conditions. Its synthesis and properties have been documented in scientific literature, providing insights into its potential applications in research and industry.
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene belongs to the class of aromatic compounds, specifically halogenated and fluorinated derivatives. These compounds are widely studied for their chemical reactivity and potential utility in pharmaceuticals and advanced materials.
The synthesis of 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene typically involves several key steps:
The molecular formula for 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is C₈H₄F₅O. The compound features:
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, using specific oxidizing agents or catalysts can enhance yields or direct selectivity towards desired products .
The mechanism of action for 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups:
Studies have shown that compounds featuring difluoromethyl and trifluoromethoxy groups exhibit unique hydrogen bonding capabilities, which can affect their physical properties significantly .
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene has several applications across various fields:
This compound's distinct characteristics make it a valuable subject for ongoing research aimed at exploring new applications in drug development and materials engineering.
The development of fluorinated benzene derivatives represents a cornerstone in organofluorine chemistry. Early efforts focused on simple monofluorinated arenes, but synthetic challenges—particularly the instability of anions like −OCF₃ and the high bond dissociation energy of C–F bonds—limited access to complex multi-fluorinated aromatics [1]. The trifluoromethoxy (OCF₃) group posed exceptional difficulties due to the lability of the −OCF₃ anion, which decomposes to fluorophosgene and fluoride [1]. Breakthroughs emerged with transition-metal catalysis and photoredox strategies. For example, Pd-catalyzed cross-coupling and Ru-photoredox systems enabled late-stage trifluoromethoxylation of (hetero)arenes, overcoming traditional limitations of electrophilic halogenation or Sandmeyer reactions [6] [1]. These advances democratized access to compounds like 1-(difluoromethyl)-4-(trifluoromethoxy)benzene (Fig. 1), characterized by synergistic fluorinated motifs.
Table 1: Physicochemical Properties of Key Substituents
Substituent | Electronegativity (χ) | Lipophilicity (πx) | Conformational Behavior |
---|---|---|---|
OCF₃ | 3.7 | +1.04 | Orthogonal to aromatic ring (θ ≈ 90°) |
OCF₂H | – | +0.2–0.6 (dynamic) | Free rotation (ΔG‡ = 0.45 kcal mol⁻¹) |
CF₃ | 3.5 | +0.88 | Minimal steric perturbation |
Data compiled from [1] [4] [8]
Difluoromethyl (CF₂H) and trifluoromethoxy (OCF₃) groups serve as privileged pharmacophores due to their unique electronic and steric profiles. The OCF₃ group enhances metabolic stability and membrane permeability via high lipophilicity (πx = +1.04) and orthogonal alignment to aromatic rings, which weakens oxygen lone-pair delocalization and favors target binding [1] [4]. Meanwhile, the CF₂H group acts as a hydrogen-bond donor and exhibits context-dependent lipophilicity, enabling adaptive interactions with enzymatic pockets [1]. These properties are exemplified in commercial drugs:
Table 2: FDA-Approved Drugs Containing CF₃ or Related Motifs (2000–2020)
Drug | Therapeutic Class | Fluorinated Motif | Role in Bioactivity |
---|---|---|---|
Alpelisib | PI3K inhibitor | -CF₃ (alkyl) | Lowers pKₐ of carbamate for H-bonding |
Bicalutamide | Anti-androgen | -CF₃ (aryl) | Enhances metabolic resistance |
Roflumilast | PDE4 inhibitor | -OCF₃ | Optimizes ADMET properties |
Adapted from [4]
Synthetic accessibility remains critical. Nucleophilic trifluoromethoxylation historically required specialized reagents (e.g., trifluoromethyl sulfone), but photoredox catalysis now allows direct C–OCF₃ bond formation using inexpensive CF₃I ($83 mol⁻¹) under mild conditions [1].
The coexistence of OCF₃ and CF₂H on a benzene ring creates a multifaceted bioisostere platform. Key effects include:
These principles are exploited in drug candidates like BAY 59-3074 (cannabinoid agonist), where chemoselective hydrodefluorination preserves OCF₃ while converting CF₃ to CF₂H, optimizing receptor affinity [2]. Similarly, the compound 1-(difluoromethyl)-4-(trifluoromethoxy)benzene (CAS 1261750-79-1) serves as a versatile intermediate for protease inhibitors, leveraging fluorinated motifs to balance potency and solubility [3].
Mechanistic Insight: The CF₂H group’s hydrogen-bond donation capacity complements OCF₃’s steric profile, as demonstrated in thrombin inhibitors where fluorine engages in C=O···F interactions (2.4–3.5 Å) with backbone amides, enhancing binding by >5-fold [8]. This exemplifies how multi-fluorinated arenes enable precision molecular editing—transcending traditional "fluorine scan" approaches—to refine drug efficacy.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0